molecular formula C22H26N4O3S B5016737 N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea

N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea

Cat. No. B5016737
M. Wt: 426.5 g/mol
InChI Key: PBLFNJXRFKONOW-UHFFFAOYSA-N
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Description

Thiadiazole ureas represent a class of compounds known for their diverse biological activities and potential applications in material science. Their structural uniqueness lies in the incorporation of a thiadiazole ring, known for its stability and electronic properties, coupled with urea functionalities that introduce hydrogen bonding capabilities and modulate physicochemical properties.

Synthesis Analysis

The synthesis of thiadiazole ureas typically involves the reaction of acylazides with amino-thiadiazoles or direct coupling reactions involving isocyanates. These methodologies allow for the introduction of various substituents on the thiadiazole and phenyl rings, enabling the fine-tuning of the compound's properties for specific applications (Song Xin-jian, Gong Xian-sheng, W. Sheng, 2006).

Molecular Structure Analysis

The molecular structure of thiadiazole ureas is characterized by X-ray crystallography, revealing planar configurations and intramolecular hydrogen bonding that contribute to their stability and reactivity. These compounds often crystallize in specific space groups, with detailed parameters indicating the molecular orientation and intermolecular interactions (Xin-jian Song, Xiao-Hong Tan, Yan‐Gang Wang, 2008).

properties

IUPAC Name

1-[5-[(4-butan-2-ylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S/c1-4-15(3)16-6-10-19(11-7-16)29-14-20-25-26-22(30-20)24-21(27)23-17-8-12-18(13-9-17)28-5-2/h6-13,15H,4-5,14H2,1-3H3,(H2,23,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLFNJXRFKONOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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